1-Methyl-3-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)-1,2-dihydropyrazin-2-one
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Overview
Description
1-Methyl-3-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)-1,2-dihydropyrazin-2-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a trifluoromethyl group attached to a pyridine ring, an azetidine ring, and a pyrazinone moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods while optimizing reaction conditions to improve yield and reduce costs. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the pyrazinone moiety.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the compound, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Methyl-3-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)-1,2-dihydropyrazin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-3-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Trifluoromethyl-1,2,4-triazoles: These compounds share the trifluoromethyl group and have applications in pharmaceuticals and agrochemicals.
1-Methyl-3-trifluoromethyl-1H-pyrazol-5-ol: This compound is structurally similar and used in the synthesis of various bioactive molecules.
Uniqueness
1-Methyl-3-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)-1,2-dihydropyrazin-2-one is unique due to its combination of functional groups, which imparts distinct chemical properties and biological activities. The presence of the azetidine ring and the pyrazinone moiety differentiates it from other similar compounds, making it a valuable subject of study in various fields of research.
Properties
IUPAC Name |
1-methyl-3-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4O2/c1-20-5-4-19-12(13(20)22)21-7-10(8-21)23-9-2-3-18-11(6-9)14(15,16)17/h2-6,10H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDCBRGQZVYODR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)N2CC(C2)OC3=CC(=NC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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